molecular formula C15H17N3O4S B6621260 N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B6621260
M. Wt: 335.4 g/mol
InChI Key: ODBZSODVOLCVFJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety with an oxazole ring and a sulfonamide group, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-15(10(2)22-16-9)23(20,21)17-13-4-5-14-12(8-13)6-7-18(14)11(3)19/h4-5,8,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBZSODVOLCVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the oxazole ring and the sulfonamide group. Common reagents used in these reactions include acetyl chloride, dimethyl oxazole, and sulfonamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
  • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2,2-diphenylacetamide

Uniqueness

N-(1-acetyl-2,3-dihydroindol-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of an indole, oxazole, and sulfonamide moiety

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